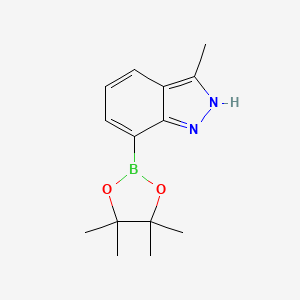![molecular formula C18H17ClN2O3S B2410850 Methyl 2-{2-[2-(4-chlorophenoxy)ethylthio]benzimidazolyl}acetate CAS No. 919975-00-1](/img/structure/B2410850.png)
Methyl 2-{2-[2-(4-chlorophenoxy)ethylthio]benzimidazolyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-{2-[2-(4-chlorophenoxy)ethylthio]benzimidazolyl}acetate” is a chemical compound. It contains a total of 44 bonds, including 27 non-H bonds, 17 multiple bonds, 8 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aliphatic ester, 1 aromatic ether, 1 sulfide, and 1 Imidazole . The molecule consists of 42 atoms: 17 Hydrogen atoms, 18 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple types of bonds and rings. It includes 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring . The molecule also contains 1 aliphatic ester, 1 aromatic ether, 1 sulfide, and 1 Imidazole .Scientific Research Applications
Chemical Synthesis and Structural Studies :
- The treatment of 2-(2-oxopropylthio)benzoxazoles with primary amines in acetic or perchloric acid produces 3-substituted 2-(2-hydroxyphenylimino)-4-methylthiazoles, with the structure confirmed by X-ray analysis (Kalcheva, Tosheva, & Hadjieva, 1993).
- Structural and spectroscopic studies of benzimidazole derivatives, including X-ray diffraction and various spectroscopic methods, provide insights into their molecular structure and interactions (Saral, Özdamar, & Uçar, 2017).
Pharmacological Applications :
- The novel 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids, including the subject compound, were identified as CRTh2 receptor antagonists. Their structure-activity relationship and in vitro/in vivo pharmacokinetics were explored (Pothier et al., 2012).
- A series of benzimidazole derivatives were synthesized and evaluated for anticancer activity. Their cytotoxic effects against various human cell lines were studied, contributing to the understanding of their potential in cancer treatment (Varshney et al., 2015).
Enzymatic and Biological Activity :
- The synthesis of various benzimidazole derivatives and their antimicrobial studies reveal potential applications in controlling microbial infections. These compounds show a range of biological activities, including fungicidal and antiarrhythmic effects (Anisimova et al., 2011).
- Compounds similar to the subject chemical have been explored for their butyrylcholinesterase inhibitory activity, which is significant for the development of treatments for diseases like Alzheimer's (Yousaf et al., 2020).
Agricultural and Environmental Applications :
- The compound has been used in studies involving the extraction and detection of various pesticides and fungicides in agricultural products, demonstrating its utility in environmental monitoring (Yamazaki & Ninomiya, 1999).
Safety and Hazards
properties
IUPAC Name |
methyl 2-[2-[2-(4-chlorophenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-23-17(22)12-21-16-5-3-2-4-15(16)20-18(21)25-11-10-24-14-8-6-13(19)7-9-14/h2-9H,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOKWRSTYRKJTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(2,4-Dichlorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2410770.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea](/img/structure/B2410773.png)


![3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410781.png)

![1-(3-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2410783.png)
![4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide](/img/structure/B2410784.png)
![2-[5-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2410786.png)

![1-(4-benzylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2410789.png)